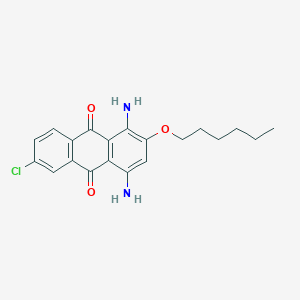
1,4-Diamino-6-chloro-2-(hexyloxy)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diamino-6-chloro-2-(hexyloxy)anthracene-9,10-dione is a chemical compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by the presence of amino, chloro, and hexyloxy substituents on the anthracene-9,10-dione core, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diamino-6-chloro-2-(hexyloxy)anthracene-9,10-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
1,4-Diamino-6-chloro-2-(hexyloxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to hydroquinone.
Substitution: The chloro and hexyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted anthraquinones, which can be further functionalized for specific applications.
Scientific Research Applications
1,4-Diamino-6-chloro-2-(hexyloxy)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its anticancer properties, particularly in targeting specific cellular pathways.
Industry: Utilized in the production of high-performance pigments and as an intermediate in the synthesis of other functional materials.
Mechanism of Action
The mechanism of action of 1,4-Diamino-6-chloro-2-(hexyloxy)anthracene-9,10-dione involves its interaction with cellular proteins and enzymes. The compound can intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells. It also inhibits key enzymes such as topoisomerases and kinases, which are essential for cell proliferation . The presence of amino and chloro groups enhances its binding affinity to these molecular targets.
Comparison with Similar Compounds
Similar Compounds
1,4-Diaminoanthraquinone: Lacks the chloro and hexyloxy substituents, resulting in different chemical properties.
2,6-Diaminoanthraquinone: Similar structure but with amino groups at different positions, affecting its reactivity and applications.
9,10-Diphenylanthracene: Used in photophysical studies but lacks the amino and chloro functionalities.
Uniqueness
1,4-Diamino-6-chloro-2-(hexyloxy)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct photophysical and chemical properties. This makes it particularly valuable in applications requiring precise molecular interactions and high-performance materials.
Properties
CAS No. |
88605-43-0 |
|---|---|
Molecular Formula |
C20H21ClN2O3 |
Molecular Weight |
372.8 g/mol |
IUPAC Name |
1,4-diamino-6-chloro-2-hexoxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H21ClN2O3/c1-2-3-4-5-8-26-15-10-14(22)16-17(18(15)23)19(24)12-7-6-11(21)9-13(12)20(16)25/h6-7,9-10H,2-5,8,22-23H2,1H3 |
InChI Key |
DAFIKKSKHYMPMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=C(C2=C(C(=C1)N)C(=O)C3=C(C2=O)C=CC(=C3)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanol, 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-](/img/structure/B13139218.png)

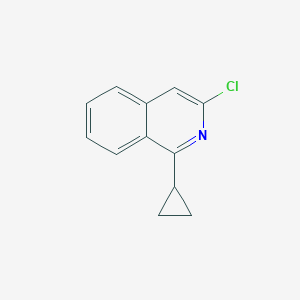
![4-(Chloromethyl)-[3,3'-bipyridin]-2-ol](/img/structure/B13139243.png)
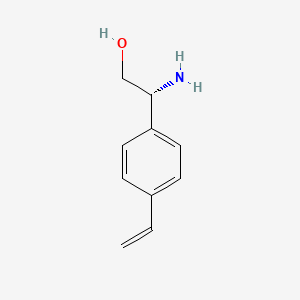

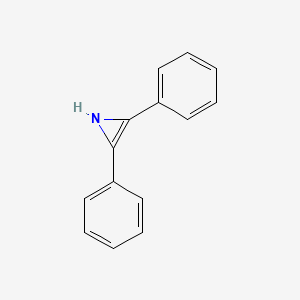

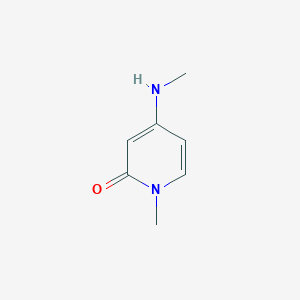

![5-Methoxy-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13139283.png)

![(6S,8S,9S,10R,13R,14S,17R)-6-Hydroxy-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13139295.png)
![5'-Acetyl-6'-methyl-2'-(methylsulfanyl)[3,4'-bipyridine]-3'-carbonitrile](/img/structure/B13139300.png)
